molecular formula C7H13BrO2 B6251175 (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 96392-13-1

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B6251175
CAS No.: 96392-13-1
M. Wt: 209.1
InChI Key:
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Description

(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a bromoethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a bromoethylating agent. One common method is the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

Major Products

    Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.

    Oxidation: Products include 2-bromoethyl alcohol or 2-bromoacetaldehyde.

    Reduction: The major product is 2-ethyl-2,2-dimethyl-1,3-dioxolane.

Scientific Research Applications

(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism by which (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves the reactivity of the bromoethyl group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites in biological molecules or synthetic intermediates. The dioxolane ring provides stability and influences the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but contains an amine group instead of a dioxolane ring.

    (2-Bromoethyl)benzene: Contains a benzene ring instead of a dioxolane ring.

    2-Bromoethyltrimethylammonium bromide: Contains a quaternary ammonium group.

Uniqueness

(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a bromoethyl group and a dioxolane ring, which imparts specific reactivity and stability. This makes it particularly useful in synthetic applications where both reactivity and stability are required.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

96392-13-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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